molecular formula C10H12O2 B1440762 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL CAS No. 32337-93-2

2,3,4,5-Tetrahydro-1-benzoxepin-7-OL

Cat. No. B1440762
CAS RN: 32337-93-2
M. Wt: 164.2 g/mol
InChI Key: ABWGVDWUQJTHLG-UHFFFAOYSA-N
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Description

“2,3,4,5-Tetrahydro-1-benzoxepin-7-OL” is a chemical compound with the molecular formula C10H12O2 and a molecular weight of 164.2 . It is a powder in its physical form .


Molecular Structure Analysis

The InChI code for “2,3,4,5-Tetrahydro-1-benzoxepin-7-OL” is 1S/C10H12O2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2/t9-/m0/s1 .


Physical And Chemical Properties Analysis

The compound is a powder in its physical form . It has a molecular weight of 164.2 .

Scientific Research Applications

Syntheses and Anticholinesterase Activity

The synthesis of alkylcarbamates of 1,5-methano-2,3,4,5-tetrahydro-1H-2-benzazepin-7-ol demonstrated potent acetylcholinesterase (AChE) inhibition properties. These compounds have shown to enhance brain acetylcholine levels in vivo, indicating potential applications in treating cognitive disorders or diseases characterized by cholinergic deficits, such as Alzheimer's disease (Chen et al., 1994).

Metabolism and Disposition Studies

In a study on the metabolism and disposition of an α4β2 nicotinic acetylcholine receptor partial agonist, significant species-specific dispositional profiles were observed. Understanding the metabolism of such compounds can provide valuable insights into their pharmacokinetic behaviors and potential therapeutic applications (Shaffer et al., 2010).

Acetylcholinesterase Inhibitors

Compounds designed as central selective acetylcholinesterase (AChE) inhibitors based on specific structural considerations demonstrated potent inhibitory activities. Such compounds have implications in the treatment of neurodegenerative diseases, where enhancement of cholinergic function is a therapeutic strategy (Ishihara et al., 1994).

Dopamine Receptor Research

Research on dopamine receptor agonists and antagonists, especially those focusing on D1 and D2 receptors, has elucidated their roles in various neural and behavioral processes. These studies contribute to our understanding of dopamine's role in reinforcement, motor control, and possibly the development of drugs targeting psychiatric and neurological disorders (Ikemoto et al., 1997).

Radiotracer Development for Imaging

Development of fluorinated derivatives of benzazepines for dopamine D1 receptors resulted in compounds with high affinity and selectivity, useful for brain imaging techniques like positron emission tomography (PET). Such compounds are instrumental in studying the dopaminergic system in various neurological disorders (Mukherjee et al., 1993).

Cognitive Impairment and Cerebral Hypoperfusion

The compound TAK-147, an acetylcholinesterase inhibitor, showed potential in ameliorating memory deficits induced by chronic cerebral ischemia in rats. This highlights its therapeutic potential in conditions involving cerebral hypoperfusion and cognitive impairment (Xu et al., 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,3,4,5-tetrahydro-1-benzoxepin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7,11H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWGVDWUQJTHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2=C(C1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696310
Record name 2,3,4,5-Tetrahydro-1-benzoxepin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydro-1-benzoxepin-7-OL

CAS RN

32337-93-2
Record name 2,3,4,5-Tetrahydro-1-benzoxepin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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